Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells: 4-Fluorophenyl vs. 2-Fluorophenyl vs. Unsubstituted Phenyl Analogs
In a comparative in vitro cytotoxicity study against the MCF-7 breast cancer cell line, 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide demonstrated an IC50 of 10.10 µg/mL, which was notably lower (more potent) than the values reported for the N-phenyl analog (IC50 > 50 µg/mL) and the N-(2-fluorophenyl) analog (IC50 ≈ 25 µg/mL) . This difference illustrates the significant impact of the para-fluorophenyl substitution on antiproliferative activity within this chemotype.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.10 µg/mL (MCF-7) |
| Comparator Or Baseline | N-phenyl analog: IC50 > 50 µg/mL; N-(2-fluorophenyl) analog: IC50 ≈ 25 µg/mL |
| Quantified Difference | ~5-fold more potent than phenyl analog; ~2.5-fold more potent than 2-fluorophenyl analog |
| Conditions | MCF-7 human breast adenocarcinoma cell line, MTT assay, 48 h exposure |
Why This Matters
Superior cytotoxicity directly impacts the compound's utility as a lead scaffold in oncology drug discovery, making it the preferred choice when screening for breast cancer antiproliferative agents within the thiadiazole carboxamide series.
- [1] El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. View Source
